molecular formula C17H18N4O4 B2684019 2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034420-08-9

2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2684019
CAS No.: 2034420-08-9
M. Wt: 342.355
InChI Key: VDPNXSLVZITONE-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. It features a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery known to contribute to diverse biological activities, linked to a 5-methylisoxazol-3-yl moiety and a 4-ethoxyphenylacetamide group . The molecular framework integrates two key pharmacophores: the 1,3,4-oxadiazole ring and the isoxazole ring, both of which are independently associated with a broad spectrum of pharmacological properties. Research on structurally related compounds has demonstrated that such molecular hybrids exhibit promising activity in biological screenings . Specifically, analogs featuring the 1,3,4-oxadiazole ring have been reported to possess notable antibacterial and antifungal activities . The presence of the isoxazole ring further enhances the potential for biological interaction, as this heterocycle is a common feature in many bioactive molecules . This compound is intended for research applications only, including as a standard in analytical studies, a key intermediate in the synthesis of novel chemical libraries, or a lead compound in the investigation of new antimicrobial agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-3-23-13-6-4-12(5-7-13)9-15(22)18-10-16-19-17(21-25-16)14-8-11(2)24-20-14/h4-8H,3,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNXSLVZITONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, with CAS number 2034420-08-9, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

The molecular formula of the compound is C17H18N4O4C_{17}H_{18}N_{4}O_{4} with a molecular weight of 342.35 g/mol. The structure includes an ethoxyphenyl group and an isoxazole derivative linked through an oxadiazole moiety, which may contribute to its biological activities.

PropertyValue
CAS Number2034420-08-9
Molecular FormulaC₁₇H₁₈N₄O₄
Molecular Weight342.35 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the isoxazole ring have shown promising results in inhibiting bacterial growth, suggesting that the structural features of 2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide may confer similar effects.

Case Study:
In a comparative study of various isoxazole derivatives, it was found that compounds with similar functional groups displayed Minimum Inhibitory Concentrations (MIC) ranging from 4.69 µM to 22.9 µM against Bacillus subtilis and from 5.64 µM to 77.38 µM against Staphylococcus aureus .

Anticancer Activity

Research has also pointed towards the anticancer potential of compounds containing oxadiazole and isoxazole moieties. These compounds have been shown to induce apoptosis in cancer cell lines by modulating various signaling pathways.

Research Findings:
A study evaluating the activity of oxadiazole derivatives against colon carcinoma HCT116 cells reported an IC50 value of 6.2 µM for specific derivatives . This suggests that the structural components present in 2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide could similarly affect cancer cell viability.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis: The activation of apoptotic pathways in cancer cells may be triggered by oxidative stress or mitochondrial dysfunction mediated by the compound.
  • Interference with Cellular Signaling: The compound may modulate various signaling pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the evidence:

Compound ID/Name Key Substituents (R1/R2) Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Key Structural Differences
Target Compound R1: 4-ethoxyphenyl; R2: 5-methylisoxazol-3-yl N/A N/A N/A Ethoxy group enhances lipophilicity
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11as) R1: 4-chlorophenoxy; R2: pyridin-3-yl 118.1–119.9 99.0 4:1 Chloro and pyridinyl groups increase polarity
N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12a) R1: p-tolyloxy; R2: p-tolyl 78.4–79.8 99.1 2:1 Methyl groups enhance metabolic stability
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazole-indolinone hybrid N/A N/A N/A Fluorine substituent improves electronegativity

Key Observations:

5-Methylisoxazol-3-yl vs. pyridin-3-yl (11as): The isoxazole’s smaller size and methyl group may reduce steric hindrance in target binding compared to bulkier pyridinyl substituents.

Isomer Ratios :

  • Analogs like 11as and 12a exhibit rotational isomerism (e.g., 4:1 or 2:1 ratios in NMR), likely due to restricted rotation around the amide bond. Such isomerism can influence conformational stability and bioactivity .

Biological Implications: Compounds with 4-chlorophenoxy groups (e.g., 11g) show higher melting points (>130°C) and purity (>99.7%), correlating with crystallinity and stability—critical for drug formulation. Isoxazole-indolinone hybrids () exhibit moderate bioactivity (values: 6.554–6.815), suggesting that combining isoxazole with oxadiazole (as in the target compound) could optimize target selectivity .

Structure-Activity Relationship (SAR) Trends

  • Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (target) and methyl (12a) substituents enhance lipophilicity and metabolic stability, whereas chloro (11g) or fluoro () groups improve target binding via electronegative interactions .
  • Heterocyclic Diversity : The 1,2,4-oxadiazole core (target, 11as, 12a) offers rigidity and hydrogen-bonding capacity, while isoxazole () or triazole () analogs may alter pharmacokinetic profiles.

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